molecular formula C17H13FN2O3 B2835640 N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-50-8

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2835640
CAS RN: 941923-50-8
M. Wt: 312.3
InChI Key: VKXRCXGMRDBJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic compound. It contains a quinoline backbone, which is a common structure in many pharmaceuticals . The compound also has a carboxamide group, which is often found in drug molecules due to its ability to form hydrogen bonds with biological targets .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For example, the synthesis of 1,2,4-triazole-containing scaffolds, which are similar to the structure of the compound , has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of a carboxamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antimicrobial Properties

A study on the antimicrobial properties of quinazolinone and thiazolidinone derivatives, including compounds related to N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, highlighted their effectiveness against various bacterial and fungal species such as Escherichia coli and Candida albicans (Desai et al., 2011).

Radioligand Potential for Imaging

A study investigated derivatives of quinoline-2-carboxamide as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography (PET), suggesting their use in in vivo imaging for medical purposes (Matarrese et al., 2001).

Antibacterial Quinolones

Research into novel antibacterial 8-chloroquinolone derivatives, similar to the chemical structure of interest, showed highly potent antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

Fluoroquinolone-Based Antibacterial Agents

Synthesis of fluoroquinolone-based thiazolidinones demonstrated antibacterial and antifungal activities, hinting at the potential therapeutic applications of similar compounds (Patel & Patel, 2010).

Drug Metabolism Studies

In a study on the metabolism of a novel orexin receptor antagonist, compounds with structural similarities to N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide were evaluated, providing insights into their pharmacokinetic profiles (Renzulli et al., 2011).

Cystic Fibrosis Treatment Potential

Research into quinolinone-3-carboxamides led to the discovery of VX-770 (ivacaftor), a potent CFTR potentiator used in the treatment of cystic fibrosis, showcasing the therapeutic potential of related compounds (Hadida et al., 2014).

Anti-Inflammatory and Immunomodulatory Effects

A study identified various derivatives of gatifloxacin, structurally related to the compound of interest, as having potent anti-inflammatory and immunomodulatory effects, in addition to antibacterial activity (Sultana et al., 2013).

Kinase Inhibitor Development

Derivatives of dihydroquinoline were explored as kinase inhibitors, demonstrating potential in cancer treatment and signaling pathway modulation (Schroeder et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein or enzyme, altering its function. The presence of a carboxamide group and aromatic rings in the compound suggests that it could form strong interactions with biological targets .

Future Directions

Future research could focus on exploring the biological activity of this compound, determining its mechanism of action, and optimizing its properties for use as a potential drug. Additionally, new synthetic routes could be developed to improve the efficiency of its production .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-9-6-7-10(8-12(9)18)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXRCXGMRDBJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.